molecular formula C16H11NO3S B3060854 (5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 917602-12-1

(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B3060854
CAS RN: 917602-12-1
M. Wt: 297.3 g/mol
InChI Key: HJDHEMGPYLPENJ-UHFFFAOYSA-N
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Description

(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as PPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PPM belongs to the class of thiazolidinediones and is structurally similar to other drugs such as pioglitazone and rosiglitazone.

Mechanism of Action

PPM exerts its effects by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. PPAR-γ activation by PPM leads to the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. PPM has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PPM has been shown to have several biochemical and physiological effects, including improved glucose metabolism, reduced inflammation, and increased antioxidant capacity. PPM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, PPM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPM is its high potency and specificity for PPAR-γ activation, making it a useful tool for studying the role of PPAR-γ in various diseases. However, the limitations of PPM include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

Future research on PPM should focus on further elucidating its mechanism of action and identifying its potential therapeutic uses in various diseases. Additionally, the development of more potent and selective PPAR-γ agonists based on the structure of PPM may lead to the discovery of new drug candidates for the treatment of cancer, diabetes, and neurodegenerative diseases. Finally, the development of novel drug delivery systems for PPM may overcome its solubility issues and improve its efficacy in vivo.

Scientific Research Applications

PPM has been extensively studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising drug candidate for the treatment of cancer. PPM has also been found to improve insulin sensitivity and glucose metabolism, making it a potential treatment option for type 2 diabetes. Additionally, PPM has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-15-14(21-16(19)17-15)10-11-6-4-5-9-13(11)20-12-7-2-1-3-8-12/h1-10H,(H,17,18,19)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHEMGPYLPENJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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